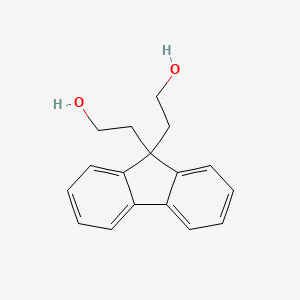

2,2'-(9H-fluorene-9,9-diyl)diethanol

Descripción general

Descripción

2,2'-(9H-fluorene-9,9-diyl)diethanol is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is a complex organic molecule, and its specific targets could be numerous depending on the context of its application .

Mode of Action

As an organic compound, it may interact with various biological targets, leading to changes in cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’-(9H-fluorene-9,9-diyl)diethanol . These factors could include temperature, pH, and the presence of other molecules.

Actividad Biológica

2,2'-(9H-fluorene-9,9-diyl)diethanol is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a fluorene backbone with two diethanol side chains. Its molecular formula is C18H18O2, and it exhibits unique structural characteristics that contribute to its biological activity.

Antitumor Activity

Research indicates that compounds derived from fluorene structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.

- Case Study : A study involving fluorene derivatives demonstrated a reduction in tumor growth in xenograft models, suggesting potential as anticancer agents .

Antimicrobial Properties

Fluorene-based compounds have also been investigated for their antimicrobial activity. The presence of hydroxyl groups in this compound enhances its interaction with microbial membranes:

- In Vitro Studies : Tests have shown that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Clinical Implications : The antimicrobial properties may be harnessed for developing new antibiotics or antiseptic formulations .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through several assays:

- DPPH Assay : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential in reducing oxidative stress.

- Mechanism : The antioxidant activity is attributed to the electron-donating ability of the hydroxyl groups present in its structure .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antitumor | Induces apoptosis via caspase activation | |

| Antimicrobial | Disrupts microbial membranes | |

| Antioxidant | Scavenges free radicals |

Case Studies

-

Antitumor Efficacy :

- A study published in Cancer Research highlighted the efficacy of fluorene derivatives in inhibiting tumor growth in vitro and in vivo. The study noted that the presence of diol groups significantly enhanced the antitumor activity compared to other derivatives lacking these groups.

- Antimicrobial Testing :

- Antioxidant Studies :

Aplicaciones Científicas De Investigación

Introduction to 2,2'-(9H-fluorene-9,9-diyl)diethanol

This compound is a compound with significant potential in various scientific and industrial applications due to its unique chemical structure and properties. With a molecular formula of C17H18O2 and a molecular weight of approximately 254.32 g/mol, it is characterized by its fluorene backbone, which imparts notable stability and reactivity. This article explores the applications of this compound across different fields, including materials science, polymer chemistry, and medicinal chemistry.

Applications in Polymer Chemistry

1. Monomer for Polymer Synthesis

This compound serves as an important monomer in the synthesis of various polymers. Its structure allows for the formation of high-performance materials that exhibit excellent thermal stability and mechanical properties. It is particularly useful in the production of:

- Polyimides : These are high-temperature resistant polymers used in aerospace and electronics due to their thermal stability.

- Transparent Polyimide Films : These films are used in flexible electronics and optical applications because of their clarity and durability .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Excellent |

| Transparency | High |

| Applications | Electronics, Aerospace |

2. Coatings and Adhesives

The compound can also be utilized in coatings and adhesives due to its ability to enhance adhesion properties and resistance to environmental factors. Its incorporation into formulations improves the durability and performance of coatings used in various industrial applications.

Applications in Materials Science

1. Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been explored for use in organic light-emitting diodes (OLEDs). Its fluorene structure contributes to efficient light emission and charge transport properties, making it suitable for optoelectronic devices. Research indicates that incorporating this compound into OLEDs can enhance device efficiency and lifespan .

2. Nanocomposites

The compound can be used to create nanocomposites by integrating it with nanomaterials such as graphene or carbon nanotubes. These composites exhibit improved electrical conductivity and mechanical strength, which are beneficial for applications in sensors and energy storage devices.

Applications in Medicinal Chemistry

1. Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant properties. This suggests potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems. Its biocompatibility and functionalization potential allow for targeted delivery mechanisms that can improve therapeutic efficacy while reducing side effects.

Case Study 1: Synthesis of Polyimide Films

A study demonstrated the synthesis of polyimide films using this compound as a monomer. The resulting films exhibited superior thermal stability compared to traditional polyimides, making them suitable for high-temperature applications in aerospace .

Case Study 2: Development of OLEDs

In another research project, the incorporation of this compound into OLED structures resulted in a significant increase in luminous efficiency. The study highlighted the importance of optimizing the molecular structure for enhanced charge transport properties .

Propiedades

IUPAC Name |

2-[9-(2-hydroxyethyl)fluoren-9-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-11-9-17(10-12-19)15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,18-19H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHSIBHHORUFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.